1,5-Di(1H-pyrazol-1-yl)-1,5-pentanedione is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features two pyrazole rings attached to a pentanedione backbone, making it a significant structure in medicinal chemistry due to its potential pharmacological applications.
This compound is synthesized through various methods involving the reaction of hydrazine derivatives with diketones, particularly 1,3-dicarbonyl compounds. Pyrazoles, including 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione, are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structures. They are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione typically involves a cyclocondensation reaction between 1,3-dicarbonyl compounds (like pentanedione) and hydrazine derivatives. The reaction can be catalyzed by various agents to improve yield and efficiency.
One common method includes the following steps:
The general reaction scheme can be represented as follows:
The molecular structure of 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione consists of a pentanedione core with two pyrazole rings at the 1 and 5 positions. The pyrazole rings contribute to the compound's stability and reactivity.
The compound can undergo various chemical reactions typical for pyrazole derivatives:
For example, treatment with alkyl halides can lead to alkylation at the nitrogen positions of the pyrazole rings. Additionally, oxidation reactions can modify the carbonyl groups present in the pentanedione structure .
The mechanism by which 1,5-di(1H-pyrazol-1-yl)-1,5-pentanedione exerts its biological effects is primarily linked to its interactions with various biological targets:
Data from pharmacological studies indicate that this compound exhibits significant bioactivity against various cancer cell lines and microbial strains .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are used to confirm the structure and purity of synthesized compounds .
1,5-Di(1H-pyrazol-1-yl)-1,5-pentanedione has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry .
1,5-Di(1H-pyrazol-1-yl)-1,5-pentanedione represents a structurally distinctive bifunctional compound in modern heterocyclic chemistry, integrating two pyrazole rings symmetrically linked via a pentanedione spacer. Its systematic name, 1,5-di(pyrazol-1-yl)pentane-1,5-dione, reflects the IUPAC-accepted nomenclature . With the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol, this diketone-pyrazole hybrid serves as a versatile pharmacophore scaffold and synthetic intermediate [9]. Its design leverages the electron-rich nature of pyrazole nitrogens and the electrophilic character of carbonyl groups, enabling diverse reactivity patterns. Research applications span medicinal chemistry (kinase inhibition, antimicrobial agents) and materials science (ligand design, coordination polymers), underscoring its role as a privileged structure in nitrogen-rich heterocyclic systems [5] [9].
The compound features a linear pentanedione chain (-C(O)CH₂C(O)-) terminated at both carbonyl carbons by N1-substituted pyrazole rings. This arrangement creates a C₂-symmetric architecture where the pyrazole units adopt coplanar or near-coplanar conformations relative to the diketone plane, as confirmed by X-ray crystallography of analogs [5]. Key functional groups include:
Table 1: Physicochemical Properties of 1,5-Di(1H-pyrazol-1-yl)-1,5-pentanedione
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₁H₁₂N₄O₂ | HRMS, Elemental Analysis |
Molecular Weight | 232.24 g/mol | Mass Spectrometry |
SMILES | C1=CN(N=C1)C(=O)CCCC(=O)N2C=CC=N2 | Canonical Representation |
Hydrogen Bond Donors | 0 (N1 blocked by linkage) | Computational Modeling |
Hydrogen Bond Acceptors | 4 (2 carbonyl O, 2 pyrazole N) | Spectroscopic Analysis |
LogP (Predicted) | 1.2 ± 0.3 | Chromatographic Measurement |
Spectroscopic signatures include:
The synthesis of pyrazole-diketone hybrids evolved from classical cyclocondensation strategies. Early routes (pre-2000) relied on stoichiometric acid-catalyzed reactions between hydrazines and 1,3-dicarbonyl compounds, often suffering from low regioselectivity and harsh conditions [8]. A transformative advancement emerged with Lewis acid catalysis, notably Sc(OTf)₃-mediated reactions under solvent-free conditions, which achieved near-quantitative yields at ambient temperature [8]. This method exploited the electrophilic activation of diketones while minimizing side products like dihydropyrazoles.
Table 2: Evolution of Synthetic Methods for Pyrazole-Diketone Hybrids
Era | Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
1980s–1990s | H₂SO₄ catalysis | Reflux, polar solvents | 40–65% | Low regioselectivity, dehydration side products |
Early 2000s | Polystyrene-supported acids | 80–100°C, toluene | 60–75% | Catalyst leaching, moderate recyclability |
Post-2010 | Sc(OTf)₃ (2 mol%) | Solvent-free, 25°C | 90–99% | Cost of triflate catalysts |
Modern | Microwave-assisted cyclization | 100–150°C, 10–30 min | 85–95% | Specialized equipment required |
Contemporary approaches emphasize atom economy and green chemistry:
The compound’s structural optimization continues to leverage cross-coupling (Suzuki, Sonogashira) and click chemistry for introducing pharmacophoric groups at pyrazole C3/C5 positions [5] [7].
This diketone-bispyrazole architecture functions as a dual-pharmacophore scaffold in drug design, combining the bioisosteric properties of pyrazoles (mimicking imidazoles in kinase inhibitors) with the conformational flexibility of aliphatic dicarbonyl chains [5]. Key pharmacological roles include:
Hydrophobic filling of allosteric pockets by pyrazole rings [10].In enzymatic assays, optimized analogs demonstrate dual EGFR/BRAFV600E inhibition (IC₅₀ = 0.055–0.068 μM), overcoming resistance in lung cancer models [10].
Antimicrobial Activity: Analogous 1,5-diaryl pyrazoles exhibit broad-spectrum activity against S. aureus and E. coli (MIC = 2–8 μg/mL), where the diketone linker enhances membrane penetration versus monocarbonyl analogs [4]. Structure-activity relationship (SAR) studies confirm that aliphatic amides at C3/C5 outperform aromatic or thiourea variants [4].
Table 3: Key Pharmacological Derivatives and Their Activities
Derivative Structure | Target | Biological Activity | Mechanistic Insight |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine core | CDK2/TRKA | IC₅₀ = 0.09–0.23 μM (enzymatic) | Competitive ATP inhibition |
4-Piperidine-amide substituted | Bacterial gyrase | MIC = 3.1 μM vs. S. aureus | DNA supercoiling disruption |
Fluorophenyl variants | EGFR/BRAFV600E | IC₅₀ = 0.055 μM (EGFR), 0.068 μM (BRAF) | Dual kinase blockade, apoptosis induction |
Thiazolo-oxadiazolo hybrids | Fungal CYP51 | IC₅₀ = 8.2 μM vs. C. albicans | Ergosterol biosynthesis inhibition |
Molecular docking reveals that planar conformations enable optimal binding:
Future designs focus on bifunctional hybrids incorporating this scaffold with triazoles or quinolines to enhance target selectivity and pharmacokinetic profiles [5] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7